N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt
Brand Name: Vulcanchem
CAS No.: 1185075-13-1
VCID: VC0015225
InChI: InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7)
SMILES: C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O
Molecular Formula: C14H20F3N3O5
Molecular Weight: 367.325

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

CAS No.: 1185075-13-1

Cat. No.: VC0015225

Molecular Formula: C14H20F3N3O5

Molecular Weight: 367.325

* For research use only. Not for human or veterinary use.

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt - 1185075-13-1

Specification

CAS No. 1185075-13-1
Molecular Formula C14H20F3N3O5
Molecular Weight 367.325
IUPAC Name 6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7)
Standard InChI Key SYSUAOFMLMQGSB-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O

Introduction

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is a synthetic chemical compound with the CAS Number 1185075-13-1. It is a derivative of maleimide and hexanamide, modified with a trifluoroacetic acid salt to enhance its stability and solubility. This compound is primarily utilized in biochemical research and pharmaceutical development due to its reactive maleimide group, which facilitates covalent bonding with thiol groups in proteins or peptides.

Applications in Research and Industry

  • Bioconjugation:

    • The maleimide group allows covalent attachment to thiol-containing biomolecules (e.g., cysteine residues in proteins). This property is widely used in creating antibody-drug conjugates (ADCs) or fluorescently labeled proteins.

  • Pharmaceutical Development:

    • The compound serves as a linker or intermediate in drug synthesis, particularly for targeted therapies.

  • Material Science:

    • It can be used to modify surfaces or polymers to introduce functional groups for further chemical reactions.

Synthesis and Preparation

The synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt typically involves:

  • Maleimide Derivatization:

    • Maleic anhydride reacts with an amine to form the maleimide core.

  • Hexanamide Addition:

    • A hexylamine derivative is introduced via amidation reactions.

  • Salt Formation:

    • The final step involves neutralizing the compound with trifluoroacetic acid to form the trifluoroacetate salt.

Data Table: Key Characteristics

PropertyDetails
CAS Number1185075-13-1
Molecular FormulaC12H21N3O3 · C2HF3O2
Functional GroupsMaleimide, Amide, Trifluoroacetate
SolubilityWater, DMSO
ApplicationsBioconjugation, Pharmaceutical Linker
ReactivityHighly reactive toward thiol groups

Safety and Handling

As with all chemical compounds, proper safety protocols must be followed:

  • Toxicity: Limited data available; presumed low toxicity when handled appropriately.

  • Storage Conditions: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

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